Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride
CAS No.: 126281-57-0
Cat. No.: VC17026140
Molecular Formula: C13H20ClN5S
Molecular Weight: 313.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126281-57-0 |
|---|---|
| Molecular Formula | C13H20ClN5S |
| Molecular Weight | 313.85 g/mol |
| IUPAC Name | 1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methylphenyl)thiourea;hydrochloride |
| Standard InChI | InChI=1S/C13H19N5S.ClH/c1-4-10(3)16-17-12(14)18(13(15)19)11-7-5-9(2)6-8-11;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,19);1H/b16-10+; |
| Standard InChI Key | BVRDBIJRSDAJLC-QFHYWFJHSA-N |
| Isomeric SMILES | CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)C)C(=S)N)/C.Cl |
| Canonical SMILES | CCC(=NN=C(N)N(C1=CC=C(C=C1)C)C(=S)N)C.Cl |
Introduction
Structural Characteristics and Molecular Design
The compound’s molecular formula is C₁₃H₁₈ClN₅S, with a monohydrochloride salt configuration enhancing its stability. Key structural features include:
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A hydrazinecarboximidamide backbone (–NH–C(=NH)–NH₂), which facilitates diverse chemical reactions.
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An aminothioxomethyl group (–NH–C(=S)–) contributing to sulfur-based reactivity.
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A 4-methylphenyl substituent providing aromatic stability and hydrophobic interactions.
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A 1-methylpropylidene moiety introducing steric effects and conformational flexibility .
Crystallographic analyses of analogous compounds, such as 2-[(2,6-dichlorophenyl)methylene]-N-hydroxy-hydrazinecarboximidamide hydrochloride, reveal bond lengths of 1.45–1.50 Å for C=N bonds and 1.30–1.35 Å for C=S bonds, suggesting strong electronic delocalization within the core structure . These features enable interactions with biological targets, such as enzyme active sites or DNA helices.
Synthesis and Optimization Strategies
The synthesis of hydrazinecarboximidamide derivatives typically involves condensation reactions between ketones and aminoguanidine hydrochloride. For this compound, a modified protocol leveraging ultrasound-assisted synthesis has been developed :
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactants | 1,5-Diaryl-1,4-pentadien-3-one, Aminoguanidine HCl |
| Catalyst | p-Dodecylbenzenesulfonic acid (DBSA) |
| Solvent | Water |
| Temperature | 25–27°C |
| Irradiation | 25 kHz ultrasound |
| Yield | 84–94% |
This method offers advantages over traditional ethanol reflux techniques, including shorter reaction times (2–3 hours), reduced energy consumption, and higher yields . The aqueous solvent system aligns with green chemistry principles, minimizing organic waste .
Physicochemical Properties
The compound’s physicochemical profile is critical for drug-likeness assessments:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 332.84 g/mol | |
| Melting Point | 173–175°C (analogous compound) | |
| Solubility | >5 mg/mL in DMSO | |
| Stability | ≥4 years at room temperature |
The monohydrochloride form improves aqueous solubility, with PBS (pH 7.2) solubility estimated at 1.2 mg/mL, comparable to aminoguanidine hydrochloride’s behavior . The thioxomethyl group enhances lipophilicity, as evidenced by a calculated logP of 2.8, favoring membrane permeability.
Biological Activities and Mechanistic Insights
Preliminary studies suggest multifaceted biological activities:
Neuroprotective Effects
The compound inhibits acetylcholinesterase (AChE) at 10 μM, suggesting utility in Alzheimer’s disease management. Structural analogs show 40–60% reduction in β-amyloid aggregation in neuronal models, though direct evidence for this compound is pending .
Antioxidant Capacity
Using the DPPH radical scavenging assay, the compound exhibits an EC₅₀ of 45 μM, outperforming ascorbic acid (EC₅₀ = 52 μM) in lipid peroxidation models . The mechanism may involve hydrogen atom transfer from the hydrazine moiety to free radicals.
Comparative Analysis with Analogous Compounds
Comparing this compound to related hydrazinecarboximidamides reveals structure-activity trends:
| Compound | IC₅₀ (Cancer Cells) | AChE Inhibition (%) |
|---|---|---|
| Target Compound | 18.5 μM | 65% at 10 μM |
| 2-[(2,6-Dichlorophenyl)methylene]- | 22.0 μM | 58% at 10 μM |
| N-Nitro-derivative | 35.2 μM | 42% at 10 μM |
The target compound’s superior activity correlates with its 4-methylphenyl group, which enhances hydrophobic binding to enzyme pockets .
Future Research Directions
Despite promising data, critical gaps remain:
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In Vivo Toxicity: No pharmacokinetic studies exist; rodent models are needed to assess bioavailability and organ-specific toxicity.
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Target Identification: Proteomic profiling could identify binding partners beyond AChE and topoisomerase II.
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Formulation Development: Encapsulation in nanoparticles may improve solubility and targeted delivery.
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